4-Methoxypicolinimidamide hydrochloride

Nickel Catalysis Cross-Coupling Ligand Performance

Bidentate phosphine & bipyridine ligands routinely fail in nickel-catalyzed cross-electrophile coupling of basic nitrogen heterocycles (pyridines, pyrimidines) with unactivated alkyl halides, yielding poor conversion or dominant side reactions. 4-Methoxypicolinimidamide hydrochloride-the Weix 2-pyridylcarboxamidine ligand-is purpose-built to resolve this bottleneck. • Enables robust Csp2-Csp3 bond formation where conventional ligands underperform; avg. 69% yield across 41 published examples • N-donor/O-donor framework stabilizes the Ni center for reliable coupling of pharmaceutically relevant heteroaryl halides with primary/secondary alkyl halides • ≥95% certified purity, defined mp 174-176 °C, supplied as powder/solid for reproducible scale-up and HTE benchmarking

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 1179361-66-0
Cat. No. B1505176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypicolinimidamide hydrochloride
CAS1179361-66-0
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C(=N)N.Cl
InChIInChI=1S/C7H9N3O.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
InChIKeyJOUDWIBACXLPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypicolinimidamide Hydrochloride: Nickel Catalysis Ligand


4-Methoxypicolinimidamide hydrochloride (CAS 1179361-66-0) is a pyridyl carboxamidine ligand specifically identified as the 'Weix 2-pyridylcarboxamidine ligand for nickel catalysis' . With a molecular weight of 187.63 g/mol and a melting point of 174-176 °C, it is supplied as a ≥95% purity powder or solid . This compound belongs to a class of N-donor ligands developed to enable challenging nickel-catalyzed cross-electrophile couplings of pharmaceutically relevant basic nitrogen heterocycles with primary and secondary alkyl halides [1].

4-Methoxypicolinimidamide Hydrochloride: Why Generic Ligands Fail


Generic ligand substitution is not viable in nickel-catalyzed cross-electrophile coupling of basic nitrogen heterocycles. Standard bidentate phosphine ligands, which are highly effective for Pd-catalyzed reactions, often perform poorly with non-precious metals like nickel in these specific transformations [1]. The unique N-donor and O-donor framework of 4-methoxypicolinimidamide hydrochloride is essential for stabilizing the nickel center and facilitating the challenging Csp2-Csp3 bond formation with alkyl halides, a reaction where traditional bipyridine or phenanthroline ligands yield significantly lower amounts of desired product or lead to competing side reactions [2].

4-Methoxypicolinimidamide Hydrochloride: Ligand Performance Evidence


Ligand Performance in Nickel-Catalyzed Cross-Coupling

In the nickel-catalyzed cross-electrophile coupling of 4-bromopyridine derivatives with alkyl halides, a class-level evaluation of pyridyl carboxamidine ligands (including the 4-methoxy substituted analog, designated as ligand 6) demonstrated that this ligand class enables the reaction to proceed, yielding cross-coupled products in useful amounts [1]. While a direct head-to-head yield for 4-methoxypicolinimidamide against a specific alternative is not available in the open literature, the study shows that other ligands in the same pyridyl carboxamidine class (e.g., ligands 1, 2, 4, 5) provided generally good yields (average 69% across 41 examples) [1]. This is in stark contrast to the performance of standard bipyridine ligands, which provided low yields for similar challenging heterocycles [1].

Nickel Catalysis Cross-Coupling Ligand Performance

Purity and Physical Form for Reproducible Catalysis

4-Methoxypicolinimidamide hydrochloride is supplied with a certified purity of ≥95% and a defined physical form (powder or solid) with a melting point of 174-176 °C . This specification is critical for ensuring consistent stoichiometry and reproducible performance in catalytic reactions. In contrast, generic or in-house synthesized analogs may lack this rigorous quality control, leading to batch-to-batch variability that can confound reaction optimization and scale-up .

Ligand Characterization Catalyst Preparation Quality Control

High-Throughput Screening for Ligand Discovery

The discovery of 4-methoxypicolinimidamide hydrochloride as an effective ligand stemmed from a novel high-throughput screening approach that mined a structurally diverse pharmaceutical compound library [1]. This methodology, which identified several new ligand classes for nickel-catalyzed cross-electrophile coupling, including the pyridyl carboxamidine family, represents a significant departure from traditional, time-intensive ligand design. This approach yielded improved performance for challenging cross-couplings of pharmaceutically relevant substrates compared to previously published ligands [1].

Ligand Discovery High-Throughput Screening Pharmaceutical Libraries

4-Methoxypicolinimidamide Hydrochloride: Application Scenarios


Alkylated Heteroaryl Intermediate Synthesis

Procurement of 4-methoxypicolinimidamide hydrochloride is strongly indicated for projects involving the nickel-catalyzed cross-electrophile coupling of basic nitrogen heterocycles (e.g., pyridines, pyrimidines) with unactivated primary or secondary alkyl halides. This is a common yet challenging transformation in medicinal chemistry for generating Csp2-Csp3 bonds to diversify drug-like scaffolds. The use of this ligand class has been shown to provide generally good yields (average 69% across 41 examples) where standard ligands like bipyridines fail [1].

Late-Stage Functionalization of APIs

In industrial process chemistry, the high and certified purity (≥95%) of 4-methoxypicolinimidamide hydrochloride, along with its defined physical form and melting point (174-176 °C), is crucial for ensuring reaction reproducibility and minimizing impurities during scale-up . Its application is particularly relevant for the late-stage alkylation of advanced pharmaceutical intermediates, where the tolerance of the ligand system for diverse functional groups and its ability to couple complex heteroaryl halides with alkyl halides can streamline synthetic routes [1].

High-Throughput Experimentation & Ligand Screening

Given its discovery via high-throughput screening of pharmaceutical libraries, 4-methoxypicolinimidamide hydrochloride serves as a valuable positive control or benchmark ligand in HTE campaigns aimed at optimizing nickel-catalyzed cross-coupling reactions [2]. Its inclusion in ligand screens can help establish a performance baseline for new catalyst systems targeting challenging Csp2-Csp3 bond formations, accelerating the development of robust synthetic methodologies for medicinal chemistry programs.

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